molecular formula C14H18N2O3 B7793031 (3,4-Dimethoxyphenyl)(4-morpholinyl)acetonitrile, AldrichCPR

(3,4-Dimethoxyphenyl)(4-morpholinyl)acetonitrile, AldrichCPR

Cat. No.: B7793031
M. Wt: 262.30 g/mol
InChI Key: OWTSANYWIHFQRL-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(4-morpholinyl)acetonitrile, AldrichCPR is an organic compound that belongs to the class of α-aminonitriles It is characterized by the presence of a morpholine ring and a 3,4-dimethoxyphenyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,4-Dimethoxyphenyl)(4-morpholinyl)acetonitrile, AldrichCPR can be synthesized through a Strecker reaction, which involves the reaction of an aldehyde (3,4-dimethoxybenzaldehyde), an amine (morpholine), and a cyanide source. The reaction is typically catalyzed by silica sulfuric acid and carried out under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Strecker reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)(4-morpholinyl)acetonitrile, AldrichCPR undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acid chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nitriles or amines.

Scientific Research Applications

(3,4-Dimethoxyphenyl)(4-morpholinyl)acetonitrile, AldrichCPR has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)(4-morpholinyl)acetonitrile, AldrichCPR involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable intermediates and react with various biomolecules. The morpholine ring and the 3,4-dimethoxyphenyl group play crucial roles in its binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dimethoxyphenyl)(4-morpholinyl)acetonitrile, AldrichCPR is unique due to the presence of both the morpholine ring and the 3,4-dimethoxyphenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-morpholin-4-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-17-13-4-3-11(9-14(13)18-2)12(10-15)16-5-7-19-8-6-16/h3-4,9,12H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTSANYWIHFQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C#N)N2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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